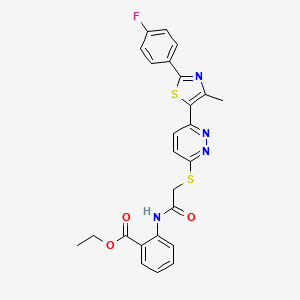

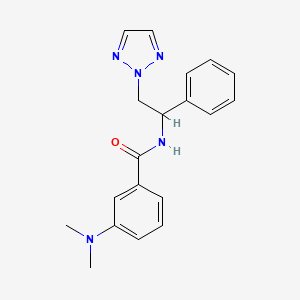

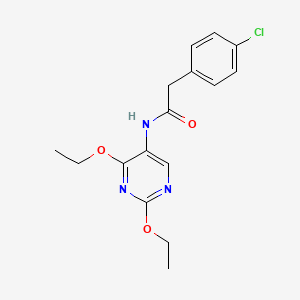

![molecular formula C20H26N2O3S B2855356 4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether CAS No. 338981-87-6](/img/structure/B2855356.png)

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry: Drug Design and Synthesis

The compound is structurally related to sulfonimidates, which are known for their utility in medicinal chemistry. Sulfonimidates serve as precursors for drug candidates, particularly those containing sulfoximine and sulfonimidamide groups . These groups are valuable in the design of drugs due to their biological activity and ability to act as chiral centers in asymmetric synthesis. The compound’s potential to be modified at multiple points makes it a versatile intermediate in the synthesis of complex pharmaceuticals.

Polymer Science: Precursors for Polymer Synthesis

Sulfonimidates, closely related to the compound, have been utilized in polymer science as precursors for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . The thermal lability of sulfonimidates under elevated temperatures can be exploited to create novel polymeric materials with unique properties, suggesting similar applications for the compound .

Organic Synthesis: Chiral Building Blocks

The stereogenic sulfur center of sulfonimidates makes them excellent chiral templates for asymmetric syntheses . They can introduce chirality into synthetic pathways, which is crucial for the production of enantiomerically pure compounds. This property could be extended to the compound being analyzed, offering a pathway to synthesize chiral molecules with high enantioselectivity.

Catalysis: Alkyl Transfer Reagents

Sulfonimidates are known to act as alkyl transfer reagents to acids, alcohols, and phenols . This application is significant in catalysis, where the transfer of alkyl groups can facilitate various chemical transformations. The compound’s structural similarity suggests that it could also serve as an alkyl transfer agent, potentially under mild conditions.

Material Science: Synthesis of Fine Chemicals

Compounds like the one under analysis are important in the synthesis of fine chemicals used in material science . Their incorporation into materials can impart desirable properties such as increased durability or specific reactivity, making them valuable in the development of advanced materials.

Pharmaceutical Industry: Biological Activity

Sulfonimidates and related compounds exhibit a wide range of biological activities, making them important in the pharmaceutical industry . They are components of several drugs, including proton pump inhibitors and other therapeutics. The compound’s structural features suggest it could be explored for similar biological applications.

Propriétés

IUPAC Name |

1-benzyl-4-(2,4-dimethoxy-3-methylphenyl)sulfinylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-16-18(24-2)9-10-19(20(16)25-3)26(23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUBXORLZSKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

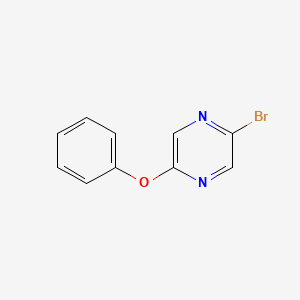

![1,6,7-trimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855274.png)

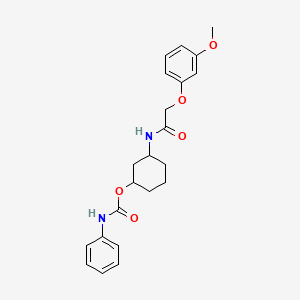

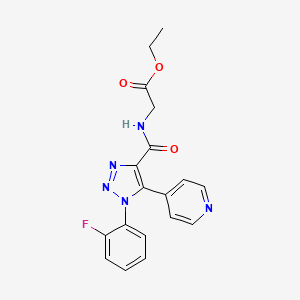

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2855282.png)

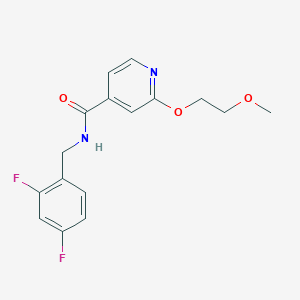

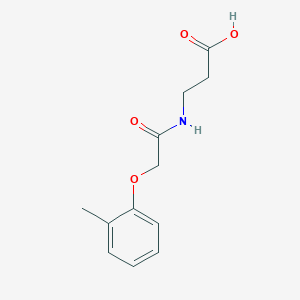

![ethyl 4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2855285.png)

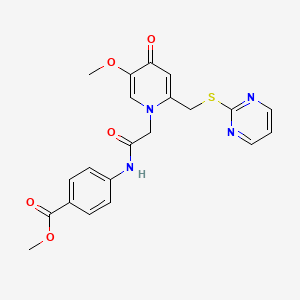

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2855289.png)

![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)